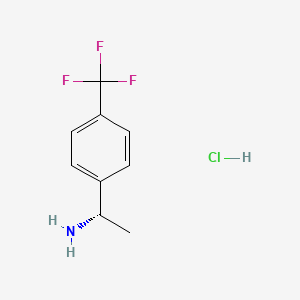

(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride

説明

Molecular Geometry and Crystallographic Analysis

(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride crystallizes in a monoclinic system with space group P2₁, as confirmed by single-crystal X-ray diffraction studies. The asymmetric unit comprises one protonated amine molecule and one chloride counterion. Key bond lengths include:

- C–N bond: 1.489 Å (amine group)

- C–C bond: 1.532 Å (between chiral carbon and aromatic ring)

- C–F bonds: 1.332–1.345 Å (trifluoromethyl group).

The trifluoromethyl group adopts a nearly coplanar orientation relative to the phenyl ring, with a dihedral angle of 4.2°. This planar arrangement minimizes steric hindrance and maximizes resonance stabilization. The hydrochloride salt forms a layered crystal lattice stabilized by ionic interactions between the ammonium cation and chloride anion, with an N–Cl distance of 3.189 Å.

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 10.4091 Å |

| b = 5.7635 Å | |

| c = 13.2544 Å | |

| β angle | 96.831° |

| Volume | 789.52 ų |

特性

IUPAC Name |

(1S)-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLWNYKROJNLAS-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662698 | |

| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84499-78-5 | |

| Record name | Benzenemethanamine, α-methyl-4-(trifluoromethyl)-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84499-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reductive Amination Route

This is the most common and industrially relevant method for synthesizing (S)-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride.

Step 1: Imine Formation

4-(Trifluoromethyl)phenylacetone is reacted with ammonium acetate in methanol under reflux conditions to form an imine intermediate. This step is crucial for setting up the amine functionality.Step 2: Reduction of Imine

The imine is reduced using mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 with Pd-C catalyst). This reduction yields a racemic mixture of the amine.Step 3: Chiral Resolution

The racemic amine is resolved to isolate the (S)-enantiomer. Techniques include:- Chiral High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (e.g., Chiralpak AD-H or Daicel CHIRALPAK® IG columns).

- Enzymatic kinetic resolution.

- Formation of diastereomeric salts with chiral acids followed by selective crystallization.

Step 4: Hydrochloride Salt Formation

The purified (S)-amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing aqueous solubility and stability.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 4-(Trifluoromethyl)phenylacetone, ammonium acetate, methanol, reflux | Imine formation | Reflux ensures complete condensation |

| 2 | NaBH3CN or H2/Pd-C, mild conditions | Reduction of imine to amine | Selective reduction avoids over-reduction |

| 3 | Chiral HPLC or enzymatic resolution | Isolation of (S)-enantiomer | Enantiomeric purity >99% ee achievable |

| 4 | HCl (aqueous) | Formation of hydrochloride salt | Improves solubility and handling |

Asymmetric Catalytic Synthesis

An alternative to resolution is asymmetric synthesis using chiral catalysts:

- Chiral Catalysts: Metal complexes (e.g., Rh, Ru, or Ir complexes with chiral ligands) catalyze the reductive amination or hydrogenation step, directly producing the (S)-enantiomer.

- Advantages: Avoids the need for resolution, higher atom economy, and potentially scalable for industrial production.

- Challenges: Requires optimization of catalyst, solvent, temperature, and hydrogen pressure to maximize enantioselectivity and yield.

Industrial Production Enhancements

Industrial synthesis often incorporates:

- Continuous Flow Reactors: For better control over reaction parameters and scalability.

- High-Pressure Hydrogenation: To improve reduction efficiency.

- Advanced Purification: Crystallization under controlled conditions and preparative chiral chromatography to ensure high purity.

- Inert Atmosphere Handling: To prevent oxidation of sensitive intermediates, especially the trifluoromethyl group.

Analytical and Physicochemical Considerations in Preparation

- Solubility: The hydrochloride salt form exhibits high aqueous solubility (>50 mg/mL), facilitating purification and formulation.

- Stability: The compound is stable under ambient conditions but should be stored desiccated at 2–8°C to prevent hydrolysis or oxidation.

- Characterization:

- NMR (¹H NMR): Signals corresponding to aromatic protons, chiral center, and methyl groups confirm structure.

- HPLC: Purity assessed on C18 columns with gradient elution.

- Mass Spectrometry: Confirms molecular ion peaks for free base and hydrochloride salt.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Chiral Control | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination + Resolution | 4-(Trifluoromethyl)phenylacetone | Ammonium acetate, NaBH3CN or H2/Pd-C, HCl | Chiral resolution (HPLC or enzymatic) | Established, reliable, high purity | Requires resolution step, waste generation |

| Asymmetric Catalytic Reduction | 4-(Trifluoromethyl)phenylacetone or aldehyde | Chiral metal catalyst, H2, HCl | Direct asymmetric synthesis | Avoids resolution, scalable | Catalyst cost, optimization needed |

| Industrial Continuous Flow | Same as above | Optimized catalysts, flow reactors | Either resolution or asymmetric | High throughput, reproducible | Requires specialized equipment |

Research Findings Supporting Preparation Methods

- The reductive amination approach with ammonium acetate and sodium cyanoborohydride under reflux in methanol is well-documented for producing the imine intermediate and subsequent amine with good yields.

- Chiral resolution via HPLC using chiral stationary phases achieves enantiomeric excess greater than 99%, critical for biological activity.

- Industrial processes optimize reaction parameters such as temperature, pressure, and solvent to improve yield and purity, often employing continuous flow systems for scalability.

- Asymmetric catalytic hydrogenation has been reported to provide direct access to the (S)-enantiomer, reducing steps and waste.

化学反応の分析

Types of Reactions

(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and substituted derivatives with different functional groups.

科学的研究の応用

Synthesis of Complex Organic Molecules

(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride serves as an essential building block in organic synthesis. Its trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it suitable for synthesizing various organic compounds.

| Application | Details |

|---|---|

| Building Block | Used in the synthesis of complex organic molecules |

| Reactivity | Participates in nucleophilic substitution reactions |

Chemical Reactions

The compound undergoes several chemical reactions, including oxidation and reduction, which are crucial for developing new derivatives.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Imines or nitriles |

| Reduction | Lithium aluminum hydride | Secondary or tertiary amines |

Ligand for Receptors

In biological research, this compound is studied for its potential as a ligand for various receptors. Its chiral nature allows for the exploration of stereoselective interactions in biological systems.

Neuropharmacological Research

Preliminary studies suggest that this compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders such as depression and anxiety.

| Biological Activity | Potential Applications |

|---|---|

| Neurotransmitter Modulation | Treatment of psychiatric disorders |

| Ligand Binding Studies | Understanding receptor interactions |

Therapeutic Applications

This compound is being investigated for its therapeutic potential in various medical conditions. It acts as a precursor for pharmaceutical agents targeting neurological disorders.

Case Studies

Research indicates that compounds derived from this compound have shown efficacy in preclinical models for treating mood disorders.

| Study Focus | Findings |

|---|---|

| Mood Disorders | Potential efficacy noted |

| Neuropharmacology | Interaction with neurotransmitter systems |

Agrochemicals

In the industrial sector, this compound is utilized in developing agrochemicals due to its stability and reactivity.

Specialty Chemicals

The compound also finds applications in producing specialty chemicals, enhancing the performance attributes of various formulations.

| Industrial Use | Details |

|---|---|

| Agrochemical Development | Formulation of pesticides |

| Specialty Chemicals | Enhancements in formulations |

作用機序

The mechanism of action of (S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity towards its targets.

類似化合物との比較

Table 1: Key Comparisons with Analogues

生物活性

(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, also known as (S)-1-(4-trifluoromethylphenyl)ethylamine, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H10F3N·HCl

- Molecular Weight : 221.64 g/mol

- CAS Number : 45073250

- Structure : The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes.

- Receptor Interaction : This compound has been studied for its binding affinity to neurotransmitter receptors, particularly in the context of central nervous system (CNS) effects. It may act as a modulator of neurotransmitter release, influencing pathways related to mood and cognition.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Antimicrobial and Anticancer Properties

Recent investigations have highlighted the potential antimicrobial and anticancer properties of this compound:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting it could serve as a lead compound for developing new antimicrobial agents.

- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound appears to induce apoptosis in these cells, potentially through the activation of caspase pathways.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.5 | Induction of apoptosis via caspase activation |

| HCT-116 | 3.0 | Cell cycle arrest at G0-G1 phase |

Case Studies

- Study on Anticancer Effects : A study evaluated the effects of this compound on MCF-7 cells. The results indicated significant growth inhibition at concentrations as low as 2.5 µM, with flow cytometry revealing increased apoptosis markers.

- Neurotransmitter Modulation Study : Another investigation focused on the compound's effects on serotonin and dopamine release in neuronal cultures. The findings suggested that it enhances serotonin release while modulating dopamine levels, which could have implications for mood disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, initial assessments indicate:

- Absorption : Rapid absorption following oral administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes in the liver.

- Excretion : Predominantly excreted via urine.

Safety Profile

The safety profile of this compound indicates potential toxicity at higher doses. Acute toxicity studies have shown that it can cause skin irritation and harmful effects if ingested.

| Toxicity Parameter | Value |

|---|---|

| Oral LD50 | Not established |

| Skin Irritation | Causes irritation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves asymmetric reduction of a prochiral ketone precursor (e.g., 4-(trifluoromethyl)acetophenone) using chiral catalysts like BINAP-Ru complexes or enzymatic methods. Enantiomeric purity (>99% ee) is validated via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Intermediate purification via recrystallization in ethanol/water mixtures minimizes racemization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the trifluoromethyl group (δ ~120-125 ppm in 19F NMR) and chiral center configuration.

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ at m/z 234.1 (theoretical) and chloride adducts.

- XRD : Resolve crystal structure for absolute stereochemistry confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Emergency : Consult GHS-compliant SDS for first-aid measures (e.g., eye flushing with water for 15 minutes) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing racemization in asymmetric synthesis?

- Methodological Answer :

- Catalyst Screening : Test Ru-(S)-BINAP or Jacobsen’s chiral amine catalysts for enantioselectivity.

- Reaction Conditions : Optimize temperature (0–25°C), solvent (MeOH/THF), and hydrogen pressure (50–100 psi) to suppress racemization.

- Workup : Quench reactions with aqueous NH4Cl and extract with ethyl acetate to isolate the amine hydrochloride salt .

Q. What analytical strategies resolve contradictions in NMR or mass spectrometry data when characterizing derivatives of this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic vs. ethylamine protons).

- Isotopic Labeling : Use deuterated solvents (DMSO-d6) to clarify exchangeable protons.

- LC-MS/MS : Detect trace impurities (e.g., diastereomers) with reverse-phase C18 columns and 0.1% formic acid mobile phase .

Q. What in vitro models are appropriate for studying the biological activity of this compound, and how should receptor binding assays be designed?

- Methodological Answer :

- Target Selection : Prioritize monoamine transporters (SERT, NET) or trace amine-associated receptors (TAAR1) based on structural analogs.

- Assay Design : Use radiolabeled ligands (e.g., [3H]-paroxetine for SERT) in HEK293 cells transfected with target receptors.

- Data Analysis : Calculate IC50 values via nonlinear regression (GraphPad Prism) and validate with patch-clamp electrophysiology .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40°C for 48 hours.

- Degradation Products : Monitor via UPLC-PDA for trifluoromethylbenzene byproducts or amine oxidation.

- Storage Recommendations : Stable at pH 4–6 in amber vials at –20°C for long-term storage .

Q. What computational approaches predict interaction mechanisms between this compound and neurotransmitter receptors?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with receptor structures (e.g., TAAR1 PDB: 7LJD).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond networks.

- QSAR Modeling : Corinate Hammett σ values of substituents with experimental IC50 data for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。